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Compound of Interest

Compound Name: 3-Ethoxy-1,2-propanediol

Cat. No.: B054293

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Ethoxy-1,2-propanediol (CAS No. 1874-62-0), a compound relevant to researchers,
scientists, and professionals in drug development. This document presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,
alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 3-Ethoxy-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
~3.70 m 1H -CH(OH)-
~3.65 - 3.55 m 2H -CH2(OH)
~3.50 q 2H 7.0 -O-CH2-CHs
~3.45 d 2H -O-CH2-CH(OH)-
~2.70 brs 2H -OH
1.20 t 3H 7.0 -CHs
Solvent: CDCls
13C NMR (Carbon NMR) Data
Chemical Shift (6) ppm Assignment
~72.0 -CH(OH)-
~70.5 -O-CH2-CH(OH)-
~66.0 -O-CH2-CHs
~64.0 -CH2(OH)
~15.0 -CHs
Solvent: CDCls
Infrared (IR) Spectroscopy
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3380 Broad, Strong O-H stretch (alcohol)
~2970 - 2870 Medium-Strong C-H stretch (alkane)
~1120 Strong C-O stretch (ether and alcohol)
C-O stretch (primary and
~1050 Strong

secondary alcohol)

Technique: Neat (thin film) or Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

120 Low [M]* (Molecular lon)
89 Moderate [M - CH20H]*

75 Moderate [M - OCH2CHs]*

61 High [CH2(OH)CH(OH)]*
45 High [CH20CH2CHs]*

31 High [CH20H]*

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation of 3-Ethoxy-1,2-

propanediol.
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Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

o Approximately 5-10 mg of 3-Ethoxy-1,2-propanediol was dissolved in ~0.7 mL of
deuterated chloroform (CDCls).

e The solution was transferred to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 scans.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled 3C experiment.

Number of Scans: 512-1024 scans.

Spectral Width: 0-220 ppm.

Relaxation Delay: 2 seconds.

Temperature: 298 K.
Data Processing:
o Fourier transformation was applied to the acquired free induction decay (FID).

e Phase and baseline corrections were performed.
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o Chemical shifts were referenced to the residual solvent peak of CDCls (6 = 7.26 ppm for *H
and o6 = 77.16 ppm for 3C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Ethoxy-1,2-propanediol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat/Thin Film Method):

e Adrop of liquid 3-Ethoxy-1,2-propanediol was placed between two polished salt plates
(e.g., NaCl or KBr).

e The plates were gently pressed together to form a thin liquid film.
Sample Preparation (ATR Method):

o Asmall drop of 3-Ethoxy-1,2-propanediol was placed directly onto the ATR crystal (e.g.,
diamond or germanium).

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) was collected.

The sample was placed in the instrument's sample compartment.

The spectrum was recorded over the range of 4000-400 cm~1.

Multiple scans (e.g., 16-32) were co-added to improve the signal-to-noise ratio.
Data Processing:

e The sample spectrum was ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

o Peak positions were identified and assigned to corresponding functional group vibrations.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Ethoxy-1,2-
propanediol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source.

Sample Preparation:

e Adilute solution of 3-Ethoxy-1,2-propanediol was prepared in a volatile organic solvent
(e.g., methanol or dichloromethane).

GC Parameters:

e Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25
pm film thickness).

e Injection Volume: 1 pL.
e Inlet Temperature: 250 °C.

o Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10
°C/min to 250 °C, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 30-200.

Scan Mode: Full scan.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b054293?utm_src=pdf-body
https://www.benchchem.com/product/b054293?utm_src=pdf-body
https://www.benchchem.com/product/b054293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Data Processing:

¢ The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to 3-
Ethoxy-1,2-propanediol.

¢ The mass spectrum associated with this peak was extracted.

e The molecular ion and major fragment ions were identified and their m/z values and relative

intensities were recorded.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small
organic molecule like 3-Ethoxy-1,2-propanediol.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethoxy-1,2-propanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054293#spectroscopic-data-for-3-ethoxy-1-2-
propanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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